3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one
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Overview
Description
3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one typically involves the reaction of 3-methylpiperidine with 1-phenylpropan-1-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3-methylpiperidine, followed by nucleophilic substitution with 1-phenylpropan-1-one .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidine: A precursor in the synthesis of 3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one.
1-Phenylpropan-1-one: Another precursor used in the synthesis.
Other Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines.
Uniqueness
This compound is unique due to its specific structure, which combines the piperidine ring with a phenylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
6951-37-7 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
3-(3-methylpiperidin-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H21NO/c1-13-6-5-10-16(12-13)11-9-15(17)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
InChI Key |
PWJRCBZVIFAULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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